molecular weight and formula of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
molecular weight and formula of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
This technical guide provides a comprehensive overview of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the applications of the broader pyrrolidine scaffold in drug development, highlighting its significance in creating novel therapeutics. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and scientists engaged in the design and synthesis of new chemical entities.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[2] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical aspect in modern drug design to enhance potency, selectivity, and pharmacokinetic profiles.[1] The introduction of specific substituents onto the pyrrolidine core, such as the (R)-3-(4-nitrophenoxy) group, provides medicinal chemists with a versatile building block to modulate the physicochemical and pharmacological properties of new molecular entities.
Physicochemical Properties
(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chiral molecule valued for its specific stereochemistry which is often crucial for biological activity.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClN₂O₃ | |
| Molecular Weight | 244.67 g/mol | |
| CAS Number | 1286208-84-1 | [3] |
| Appearance | Typically an off-white to pale yellow solid | General chemical supplier information |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General chemical knowledge |
Synthesis and Characterization
The synthesis of chiral pyrrolidines is a well-established area of organic chemistry, with numerous methods available to control stereochemistry.
General Synthetic Approach
A common strategy for the synthesis of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected (R)-3-hydroxypyrrolidine with 4-nitrophenol, followed by deprotection and salt formation.
Diagram of a General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.
Analytical Characterization
The identity and purity of (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride are confirmed using a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of the pyrrolidine ring, the 4-nitrophenoxy group, and their connectivity. The chiral nature of the molecule can be confirmed using chiral shift reagents or by comparison to known standards.
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Mass Spectrometry (MS): Provides the molecular weight of the cation, confirming the molecular formula.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC methods can be employed to determine the enantiomeric excess.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the nitro group (NO₂), the ether linkage (C-O-C), and the amine hydrochloride salt.
Applications in Drug Discovery
The pyrrolidine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its structural features can impart favorable properties such as improved aqueous solubility and the ability to form hydrogen bonds with biological targets.[4]
Pyrrolidine-Containing Drugs
Numerous FDA-approved drugs incorporate the pyrrolidine moiety, demonstrating its therapeutic versatility across different disease areas.[2]
| Drug Name | Therapeutic Area | Role of Pyrrolidine Moiety |
| Vildagliptin | Type 2 Diabetes | Forms a key part of the DPP-4 inhibitor pharmacophore. |
| Telaprevir | Hepatitis C | The bicyclic pyrrolidine component enhances binding affinity to the HCV NS3/4A protease. |
| Procyclidine | Parkinson's Disease | Acts as an anticholinergic agent.[2] |
Rationale for Use in Drug Design
The incorporation of a substituted pyrrolidine, such as (R)-3-(4-nitrophenoxy)pyrrolidine, into a drug candidate can be driven by several strategic considerations:
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Scaffold Hopping: Replacing a known core structure with a pyrrolidine ring to generate novel intellectual property and potentially improved pharmacological properties.
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"Escape from Flatland": Increasing the three-dimensionality (Fsp³) of a molecule, which has been correlated with a higher probability of clinical success.
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Conformational Restriction: The rigid nature of the pyrrolidine ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to its target.
Diagram of Pyrrolidine's Role in Drug Design:
Caption: Strategic advantages of incorporating the pyrrolidine scaffold in drug design.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its defined stereochemistry and the inherent properties of the pyrrolidine scaffold offer significant advantages for medicinal chemists aiming to develop new and effective therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in research and development.
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(R)-3-(3-Methylphenoxy)pyrrolidine HCl | C11H16ClNO | CID 24795650. PubChem. ([Link])
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. ([Link])
